![molecular formula C20H25NO B4847264 4-tert-butyl-N-(3-phenylpropyl)benzamide](/img/structure/B4847264.png)
4-tert-butyl-N-(3-phenylpropyl)benzamide
Overview
Description
4-tert-butyl-N-(3-phenylpropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its various properties and effects.
Scientific Research Applications
Synthesis and Properties of Ortho-linked Polyamides
4-tert-butyl-N-(3-phenylpropyl)benzamide derivatives have been utilized in the synthesis of novel polyamides. These polyamides, with flexible main-chain ether linkages and ortho-phenylene units, exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films. This makes them useful for applications requiring high-performance materials (Hsiao et al., 2000).
Chemosensor for Ba2+ Ion Detection and Live Cell Imaging
A phenoxazine-based fluorescence chemosensor, incorporating 4-tert-butyl-N-(3-phenylpropyl)benzamide, has been developed for the selective detection of Ba2+ ions. This chemosensor functions through an intramolecular charge transfer mechanism and has been demonstrated to effectively detect Ba2+ in live cell imaging, confirming its potential in biological applications (Ravichandiran et al., 2019).
Synthesis of Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) Complex
In the field of drug discovery, particularly for anticancer drugs, derivatives of 4-tert-butyl-N-(3-phenylpropyl)benzamide have been synthesized and studied. For instance, the Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex has shown promising interactions with ribonucleotide reductase enzyme, suggesting potential in cancer treatment (Ruswanto et al., 2021).
Discovery of Novel Farnesoid X Receptor (FXR) Antagonists
3-(tert-Butyl)-4-hydroxyphenyl benzamide derivatives, structurally related to 4-tert-butyl-N-(3-phenylpropyl)benzamide, have been discovered as moderate FXR antagonists. The systematic exploration of these derivatives has led to improved potency and stability, indicating their potential in therapeutic applications (Song et al., 2015).
Palladium-Catalyzed Synthesis of 4H-benzo[d][1,3]oxazin-4-ones
Research involving 4-tert-butyl-N-(3-phenylpropyl)benzamide has also focused on its use in palladium-catalyzed synthesis processes. These studies have led to the development of efficient methods for creating novel organic compounds, like 4H-benzo[d][1,3]oxazin-4-ones, demonstrating the compound's versatility in synthetic chemistry (Wang et al., 2015).
properties
IUPAC Name |
4-tert-butyl-N-(3-phenylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-20(2,3)18-13-11-17(12-14-18)19(22)21-15-7-10-16-8-5-4-6-9-16/h4-6,8-9,11-14H,7,10,15H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOQTDFFWXZWEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3-phenylpropyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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